1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyrrolidinone ring attached to a triethoxysilyl group, making it a versatile molecule for both organic and inorganic chemistry applications.
Preparation Methods
The synthesis of 1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone typically involves the reaction of 2-pyrrolidinone with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 2-pyrrolidinone and triethoxysilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product.
-
Industrial Production Methods
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Purification: The crude product is purified using techniques such as distillation or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Hydrolysis: Water or moisture.
Major Products
- Oxidized derivatives, reduced derivatives, substituted products, and silanols.
Scientific Research Applications
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone involves its interaction with molecular targets through its reactive functional groups. The triethoxysilyl group can form covalent bonds with various substrates, while the pyrrolidinone ring can engage in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to exert its effects in different applications, such as catalysis, drug delivery, and material science.
Comparison with Similar Compounds
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:
1,2-Bis(triethoxysilyl)ethane: Similar in having triethoxysilyl groups, but differs in the presence of an ethane backbone instead of a pyrrolidinone ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrolidinone ring, used in different applications such as polymer synthesis.
1,4-Bis(triethoxysilyl)benzene: Features a benzene ring with triethoxysilyl groups, used in the preparation of mesoporous materials.
Uniqueness
- The presence of the pyrrolidinone ring in this compound provides unique chemical properties and reactivity compared to other triethoxysilyl-containing compounds.
Properties
CAS No. |
87968-75-0 |
---|---|
Molecular Formula |
C12H25NO4Si |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
1-(1-triethoxysilylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NO4Si/c1-5-15-18(16-6-2,17-7-3)11(4)13-10-8-9-12(13)14/h11H,5-10H2,1-4H3 |
InChI Key |
IXLXRIJNQHEHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)N1CCCC1=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.